2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]
CAS No.: 14359-20-7
Cat. No.: VC20984990
Molecular Formula: C34H26Cl6N6O4
Molecular Weight: 795.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14359-20-7 |
|---|---|
| Molecular Formula | C34H26Cl6N6O4 |
| Molecular Weight | 795.3 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-[[2,5-dichloro-4-[2,5-dichloro-4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanamide |
| Standard InChI | InChI=1S/C34H26Cl6N6O4/c1-15-9-19(35)5-7-27(15)41-33(49)31(17(3)47)45-43-29-13-23(37)21(11-25(29)39)22-12-26(40)30(14-24(22)38)44-46-32(18(4)48)34(50)42-28-8-6-20(36)10-16(28)2/h5-14,31-32H,1-4H3,(H,41,49)(H,42,50) |
| Standard InChI Key | HSHHXSNAFDZIAR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)Cl)C3=CC(=C(C=C3Cl)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)Cl)C3=CC(=C(C=C3Cl)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl |
Introduction
Chemical Structure and Classification
2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] belongs to the family of bis-azo compounds, specifically categorized under benzidine-derived azo pigments. This compound can be classified as part of the broader group of aromatic azoic substances that are evaluated for their potential environmental and health impacts in various regulatory frameworks.
The molecule's structure consists of a tetrachlorinated biphenyl core (2,2',5,5'-tetrachloro[1,1'-biphenyl]) serving as the central component. From this core, two azo linkages (-N=N-) extend from the 4 and 4' positions to connect with N-(4-chloro-o-tolyl)-3-oxobutyramide groups. This structural arrangement results in a symmetrical molecule with multiple functional groups that influence its chemical and physical properties.
The presence of multiple chlorine substituents on both the biphenyl core and the o-tolyl groups significantly impacts the compound's properties, including its solubility profile, thermal stability, and color characteristics. These structural features are consistent with similar pigments documented in the Colour Index classification system, though this specific compound is not directly referenced in the provided search results.
Structural Comparison with Related Compounds
This compound shares structural similarities with other benzidine-derived azo pigments, such as C.I. Pigment Yellow 14 (mentioned in the search results), which has the structure 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxo-butanamide] . The primary differences lie in the chlorination pattern on the biphenyl core (2,2',5,5'- versus 3,3'-) and the substitution pattern on the tolyl groups (4-chloro-o-tolyl versus 2-methylphenyl).
Physical and Chemical Properties
Molecular Characteristics
The molecular formula of 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] can be determined based on its chemical structure as C₃₄H₂₆Cl₆N₆O₄. This complex structure incorporates:
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A tetrachlorinated biphenyl core (C₁₂H₄Cl₄)
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Two azo bridges (-N=N-) contributing four nitrogen atoms
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Two N-(4-chloro-o-tolyl)-3-oxobutyramide groups (C₁₁H₁₁ClNO₂ each)
Based on structural analogy with similar azo pigments, the physical properties of this compound likely include low water solubility, high melting point, and stability to light and heat, which are characteristic properties of industrial azo pigments. These properties stem from its extended conjugated system, multiple aromatic rings, and strong intramolecular bonds.
Spectroscopic Properties
Based on its structure, this compound would be expected to show characteristic spectroscopic features:
| Spectroscopic Method | Expected Features |
|---|---|
| UV-Visible Spectroscopy | Strong absorption bands in the visible region due to the azo chromophore |
| IR Spectroscopy | Distinctive peaks for C=O stretching (~1680-1710 cm⁻¹), N-H stretching (~3300 cm⁻¹), and aromatic C-H stretching (~3030 cm⁻¹) |
| NMR Spectroscopy | Complex aromatic proton signals in ¹H NMR; distinctive carbon signals for carbonyl, aromatic, and azo-linked carbons in ¹³C NMR |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with fragmentation patterns showing loss of chlorine atoms and cleavage of azo bonds |
Synthesis and Production Methods
General Synthetic Routes
The synthesis of bis-azo compounds like 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] typically involves sequential diazotization and coupling reactions. The general synthesis route would likely proceed as follows:
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Preparation of 2,2',5,5'-tetrachloro-4,4'-diaminobiphenyl as the central building block
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Double diazotization of the amino groups to form the corresponding diazonium salt
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Coupling reaction with N-(4-chloro-o-tolyl)-3-oxobutyramide to form the final bis-azo product
This synthetic pathway is analogous to those used for other benzidine-derived pigments, though the specific reaction conditions would need to be optimized for this particular compound to achieve high purity and yield.
Industrial Production Considerations
In industrial settings, the production of such complex azo pigments involves careful control of reaction parameters and extensive purification processes. Key considerations include:
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Temperature control during diazotization (typically 0-5°C)
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pH management during coupling reactions
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Purification methods to remove impurities and unreacted starting materials
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Processing steps (filtering, washing, drying, grinding) to achieve desired particle size and physical form
Applications and Uses
| Industry | Potential Applications |
|---|---|
| Coatings and Paints | Architectural paints, industrial coatings, automotive finishes |
| Plastics | Coloration of engineering plastics, consumer products |
| Printing Inks | Specialty printing applications requiring specific color properties |
| Artist Materials | High-quality pigments for artistic applications |
| Textiles | Specialized fabric coloration where durability is required |
The actual shade and color properties would depend on the specific crystalline form, particle size, and dispersion characteristics of the manufactured pigment.
Performance Characteristics
The performance of this compound as a pigment would be influenced by several factors:
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Light fastness: The extended conjugated system and multiple chlorine substituents likely contribute to good resistance to photodegradation
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Heat stability: The rigid molecular structure suggests good thermal stability
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Chemical resistance: Multiple chlorine substituents typically enhance resistance to acids, bases, and solvents
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Dispersion characteristics: Particle size and surface treatment would affect its dispersibility in various media
Environmental and Health Aspects
Environmental Fate and Behavior
Based on the structural characteristics of 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] and analogous compounds, several environmental aspects can be anticipated:
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Persistence: The multiple chlorine substituents and extended aromatic structure likely contribute to environmental persistence, with limited biodegradation potential.
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Bioaccumulation: The compound's large molecular size and anticipated low water solubility suggest limited bioavailability, though potential breakdown products may have different profiles.
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Environmental partitioning: If released into the environment, this compound would likely partition to sediments and soil rather than remain in water or air, consistent with the behavior of similar azo pigments .
Toxicological Considerations
The toxicological profile of this compound would require specific testing, but based on structural features and similar compounds, several aspects can be considered:
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Azo bond cleavage: Under certain conditions (particularly reducing environments), the azo bonds could potentially cleave, leading to the formation of amines. For benzidine-derived compounds, this is an important consideration in toxicological assessments .
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Bioavailability: The large molecular size and anticipated low solubility would likely limit bioavailability and acute toxicity, consistent with many industrial pigments.
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Chronic exposure effects: Long-term studies would be necessary to fully assess potential chronic effects, particularly considering the chlorinated biphenyl core structure.
Regulatory Status and Risk Management
As a benzidine-derived azo compound, 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] would likely be subject to regulatory scrutiny similar to other azo colorants. In Canada, for example, substances in this category have been evaluated under the Chemicals Management Plan as part of the aromatic azoic and benzidine-based substance grouping .
The following table outlines potential regulatory considerations for different regions:
| Regulatory Region | Potential Requirements |
|---|---|
| North America | Chemical inventory listings (TSCA, DSL/NDSL), risk assessment requirements |
| European Union | REACH registration, potential restrictions under Annex XVII for azo colorants |
| Asia | Various chemical control laws with specific provisions for azo compounds |
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with appropriate detectors would be the primary method for identification and quantification of 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]. Typical analytical parameters might include:
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Reverse phase C18 columns
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Gradient elution with acetonitrile/water or methanol/water mobile phases
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UV-Visible detection at wavelengths corresponding to maximum absorption
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Mass spectrometric detection for confirmation of identity
Spectroscopic Methods
Complementary spectroscopic methods for characterization include:
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UV-Visible spectrophotometry for chromophore assessment
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FTIR for functional group identification
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NMR spectroscopy for structural confirmation
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Mass spectrometry for molecular weight and fragmentation pattern analysis
These combined analytical approaches would provide comprehensive data for unequivocal identification of the compound in various matrices.
Structure-Property Relationships
Color Properties and Structural Features
The color properties of 2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide] are directly related to its molecular structure. The extended conjugation system, including the biphenyl core and two azo linkages, creates a chromophore that absorbs light in the visible spectrum.
Key structure-property relationships include:
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The position and number of chlorine substituents influence the electron distribution across the molecule, affecting the wavelength of light absorbed and thus the perceived color.
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The planar configuration of the biphenyl core and azo linkages maximizes conjugation, enhancing color intensity.
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The terminal N-(4-chloro-o-tolyl)-3-oxobutyramide groups modify the electron-donating/withdrawing characteristics of the system, fine-tuning the spectral properties.
Stability Features
Several structural elements contribute to the anticipated stability of this compound:
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Multiple chlorine substituents typically enhance resistance to oxidation and thermal degradation.
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The bulky substituents and rigid structure may provide steric hindrance, protecting vulnerable sites from chemical attack.
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The extended π-conjugated system distributes electron density, potentially increasing photostability compared to simpler azo compounds.
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